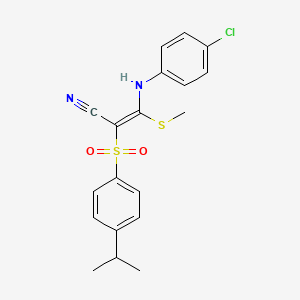

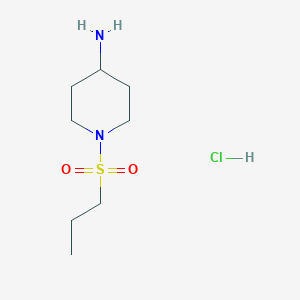

![molecular formula C9H10N4O B2428092 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 1239771-06-2](/img/structure/B2428092.png)

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one” is a novel heteroaryl fused indole ring system . It is synthesized as part of a series of compounds that are effective inhibitors of HCV NS5B polymerase .

Synthesis Analysis

Three synthetic approaches have been developed that allow efficient access to this novel heteroaryl fused indole ring system . These strategies are fully exemplified and the relative merits and limitations of the approaches are discussed .Molecular Structure Analysis

The molecular structure of “7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one” is characterized using IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry . Some compounds were further verified using single-crystal X-ray analysis .Chemical Reactions Analysis

The synthesis of “7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one” involves the introduction of oxadiazole and tetrazole . The compounds were fully characterized using various techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one” are characterized by its lower onset melting temperature . The detonation velocity, pressure, density, and heat of formation of all the synthesized compounds range between 7056 and 8212 m s −1, 17.57 and 23.78 GPa, 1.70 and 1.81 g cm −1, and 43 and 644 kJ mol −1, respectively .Safety And Hazards

Future Directions

properties

IUPAC Name |

7,8,9,10-tetrahydro-2H-[1,2,4]triazino[4,5-b]indazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c14-9-8-6-3-1-2-4-7(6)12-13(8)5-10-11-9/h5H,1-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZZOUYSNRKEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=NNC(=O)C3=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

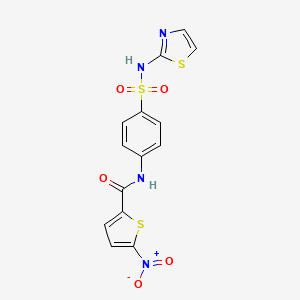

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)

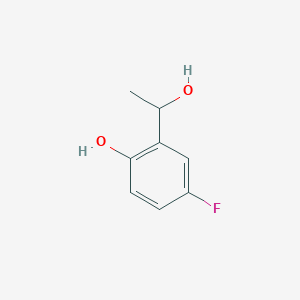

![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)

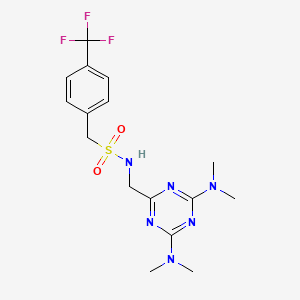

![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)

![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)